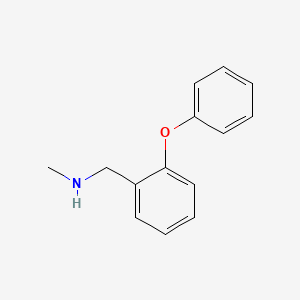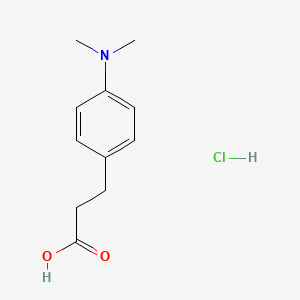
4-(4-Carboethoxyphenyl)-2-methyl-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Carboethoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C₁₃H₁₆O₂. It is used in various scientific research applications, including drug synthesis, material science, and organic chemistry studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene typically involves the reaction of ethyl p-aminobenzoate with N-methylaniline in the presence of triethyl orthoformate. The reaction is carried out at a temperature of 80-90°C . Another method involves the condensation of ethylaminobenzoate with N-methyl formyl aniline in the presence of thionyl chloride or trifluoromethanesulfanhydride anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-(4-Carboethoxyphenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
4-(4-Carboethoxyphenyl)-2-methyl-1-butene has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential role in drug development, particularly in the inhibition of acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer’s disease.
Medicine: Investigated as a potential therapeutic agent for cognitive disorders.
Industry: Utilized in material science for the development of new materials and in organic chemistry studies.
作用机制
The mechanism of action of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as acetylcholinesterase (AChE). By inhibiting AChE, the compound can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. The pathways involved include the inhibition of AChE activity and the subsequent increase in acetylcholine levels.
相似化合物的比较
Similar Compounds
4-Carboethoxyphenyl cyclopentyl ketone: Similar in structure but with a cyclopentyl group instead of a butene group.
3-(4-Carboethoxyphenyl)-2-methyl-1-propene: Similar in structure but with a propene group instead of a butene group.
4-Carboethoxyphenyl cyclohexyl ketone: Similar in structure but with a cyclohexyl group instead of a butene group.
Uniqueness
4-(4-Carboethoxyphenyl)-2-methyl-1-butene is unique due to its specific structure, which allows it to interact with acetylcholinesterase and potentially serve as a therapeutic agent for cognitive disorders. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis and material science.
属性
IUPAC Name |
ethyl 4-(3-methylbut-3-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYUKZSJVNUCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641161 |
Source


|
| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-92-2 |
Source


|
| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)



![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)




